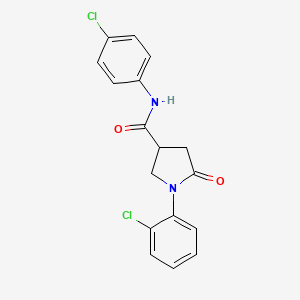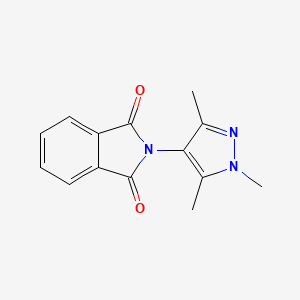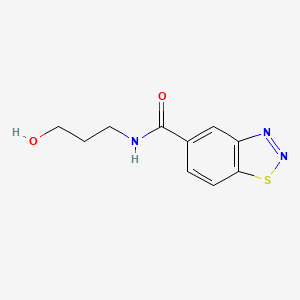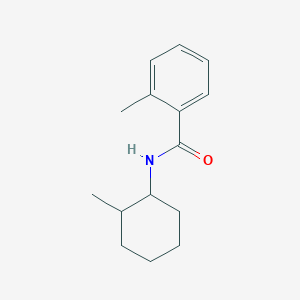![molecular formula C19H15N3O3S B4008288 3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-N-1,3-thiazol-2-ylbenzamide](/img/structure/B4008288.png)
3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-N-1,3-thiazol-2-ylbenzamide
Descripción general
Descripción
Synthesis Analysis
The synthesis of related azatricyclo decene compounds involves intricate chemical reactions, including the interaction of carboxylic acids and their derivatives with azides to form aziridine rings, demonstrating the complexity and versatility of methods used to create these structures (Tarabara, Bondarenko, & Kas’yan, 2009). Moreover, compounds in this category have been synthesized through aminolysis followed by reduction and transformation processes, showcasing the multifaceted approaches for constructing the azatricyclo decene skeleton (Kas’yan, Tarabara, & Kas’yan, 2003).
Molecular Structure Analysis
Spectroscopic methods, including FT-IR, FT-Raman, and NMR, play a crucial role in elucidating the molecular structure of azatricyclo decene derivatives. These techniques have been instrumental in confirming the configurations of synthesized compounds, providing insights into their molecular geometry, electronic properties, and the nature of their chemical bonds (Renjith et al., 2014).
Aplicaciones Científicas De Investigación
Antimicrobial Activity
The synthesis and characterization of spiro thiazolinone heterocyclic compounds, related structurally to the compound , have shown promising antimicrobial activities. These compounds, through the fusion of heterocyclic rings, exhibited higher antimicrobial effectiveness, suggesting potential use in developing new antimicrobial agents (P. N. Patel & Y. Patel, 2015).
Nematicidal Activity
Research on derivatives with a similar structural framework has demonstrated notable nematicidal (anti-parasitic) activities. These findings underline the compound's potential application in agricultural sciences, particularly in the development of novel nematicides to protect crops from nematode pests (A. Srinivas, A. Nagaraj, & C. Reddy, 2008).
Synthesis and Transformation
Studies involving the synthesis and transformation of compounds with similar structures have contributed significantly to the field of organic chemistry, showcasing methods to produce bioactive fused heterocyclic compounds. Such research is crucial for understanding the reactivity and potential applications of these molecules in various fields, including drug discovery (S. Alleman & P. Vogel, 1993).
Catalysis
Research into polyoxometalate-based dicationic ionic liquids has highlighted their use as powerful catalysts in the synthesis of heterocyclic compounds. The study of these catalysts, related to the synthesis of compounds like "3-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)-N-1,3-thiazol-2-ylbenzamide," is essential for advancing synthetic methodologies in chemistry (M. Rostami et al., 2011).
Reaction Features
The reaction features of compounds bearing the 3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl structure with p-nitrophenyl azide have been explored, revealing insights into the formation of aziridine rings. This research contributes to our understanding of the intricate reactions such compounds undergo, which could inform the development of new synthetic routes and products (I. Tarabara, Y. Bondarenko, & L. I. Kas’yan, 2009).
Propiedades
IUPAC Name |
3-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)-N-(1,3-thiazol-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O3S/c23-16(21-19-20-6-7-26-19)12-2-1-3-13(9-12)22-17(24)14-10-4-5-11(8-10)15(14)18(22)25/h1-7,9-11,14-15H,8H2,(H,20,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIMRKDGYTXWJAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C=CC1C3C2C(=O)N(C3=O)C4=CC=CC(=C4)C(=O)NC5=NC=CS5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(3S*,4S*)-4-(1,3-benzodioxol-5-yl)-1-{[2-(ethylamino)pyrimidin-5-yl]carbonyl}piperidin-3-ol](/img/structure/B4008210.png)
![N-(4-bromophenyl)-3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)propanamide](/img/structure/B4008218.png)





![(3,4-dimethoxyphenyl){1-[(4-isopropyl-1,3-thiazol-2-yl)methyl]-3-piperidinyl}methanone](/img/structure/B4008250.png)

![N~2~-[(4-bromophenyl)sulfonyl]-N~1~-(3-hydroxypropyl)-N~2~-methylglycinamide](/img/structure/B4008263.png)
![1-benzyl-4-({1-[(4-methoxyphenyl)sulfonyl]-4-piperidinyl}carbonyl)piperazine](/img/structure/B4008265.png)
![2,4-dimethyl-N-{4-[(5-methyl-2-furoyl)amino]phenyl}-1,3-oxazole-5-carboxamide](/img/structure/B4008290.png)
